Lipoamide
Overview
Description
Thioctamide, also known as thioctic acid amide, is a sulfur-containing organic compound with the chemical formula C₈H₁₅NOS₂. It is a derivative of thioctic acid, where the carboxyl group is replaced by an amide group. Thioctamide is known for its role in nutritional products aimed at promoting liver health .
Mechanism of Action
Target of Action
Lipoamide, an active analog of lipoic acid, primarily targets Histone Deacetylases (HDACs) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is crucial in the regulation of gene expression.
Mode of Action
This compound interacts with its targets, the HDACs, by inhibiting their activity . This inhibition occurs at physiologically relevant concentrations and leads to hyperacetylation of HDAC substrates . The inhibition of HDACs by this compound explains why both compounds prevent stress granule formation in cells .
Biochemical Pathways
This compound affects several biochemical pathways. It plays a key role in the pyruvate dehydrogenase complex (PDC) , which is a central hub for cellular homeostasis . PDC is involved in the decarboxylation of pyruvate, forming acetyl-CoA, a crucial molecule in many biochemical reactions . This compound also impacts the tricarboxylic acid cycle, branched-chain amino acid oxidation, and glycine metabolism .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The R-form of this compound has faster pharmacokinetics than the S-form, likely due to different metabolic pathways of the enantiomers . The elimination rate constant of the R-isomer is greater than that of the S-isomer .
Result of Action
The molecular and cellular effects of this compound’s action are significant. By inhibiting HDACs, this compound leads to hyperacetylation of HDAC substrates . This can prevent stress granule formation in cells . Additionally, this compound’s role in various biochemical pathways influences the flux of metabolites, potentially impacting energy homeostasis .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature. For instance, heating this compound above its melting point leads to the formation of a mixture of polymeric and crystalline forms of this compound . This suggests that the stability and efficacy of this compound can be affected by its physical environment .
Biochemical Analysis
Biochemical Properties
Lipoamide interacts with several enzymes, proteins, and other biomolecules. It is a key component of the pyruvate dehydrogenase complex (PDC), α-ketoglutarate dehydrogenase, branched-chain α-keto acid dehydrogenase, α-ketoadipate dehydrogenase, and the glycine decarboxylase complexes . The interactions of this compound with these enzymes are crucial for their function and the overall biochemical reactions they mediate .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in hypertensive myocardial hypertrophy, this compound can alleviate oxidative stress potentially through the activation of the PI3K/Akt-mediated Nrf2 signaling pathway .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is involved in the oxidative decarboxylation of pyruvate by FAD and a disulfide-containing coenzyme . This process is linked to the reduction of NAD+, ultimately leading to the production of acetyl-CoA . This compound also plays a role in the regulation of the dynamic properties of mitochondria .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to have significant effects in laboratory settings. It has been found to restore ATP levels in the midbrain and improve the fragmentation, vacuolization, and morphology of the mitochondria . These effects indicate the stability of this compound and its long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a Parkinson’s disease model induced by 6-hydroxydopamine, this compound significantly antagonized the behavioral damages caused by 6-hydroxydopamine .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a key component of the pyruvate dehydrogenase complex (PDC), which links glycolysis to the citric acid cycle . This compound also plays a role in the α-ketoglutarate dehydrogenase, branched-chain α-keto acid dehydrogenase, α-ketoadipate dehydrogenase, and the glycine decarboxylase complexes .
Transport and Distribution
It is known that this compound plays a crucial role in the mitochondrial function, suggesting its significant presence in the mitochondria .
Subcellular Localization
This compound is primarily located in the mitochondria, where it plays a crucial role as a cofactor for mitochondrial dehydrogenase . Its presence and function in the mitochondria are critical for the regulation of various biochemical reactions .
Preparation Methods
Thioctamide can be synthesized through several methods. One common synthetic route involves the reaction of thioctic acid with ammonia or an amine to form the corresponding amide. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for higher yield and purity .
Chemical Reactions Analysis
Thioctamide undergoes various chemical reactions, including:
Oxidation: Thioctamide can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: It can be reduced to form thiols or other reduced sulfur species.
Substitution: Thioctamide can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. .
Scientific Research Applications
Thioctamide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: Thioctamide is studied for its potential antioxidant properties and its role in cellular metabolism.
Medicine: It is included in nutritional supplements for liver health and is being investigated for its potential therapeutic effects in liver diseases.
Industry: Thioctamide is used in the synthesis of various organic compounds and as a stabilizer in certain formulations
Comparison with Similar Compounds
Thioctamide can be compared with other sulfur-containing compounds such as:
Thioacetamide: Similar in structure but with different applications, primarily used in laboratory settings for inducing liver disease in animal models.
Thioctic Acid: The parent compound of thioctamide, known for its antioxidant properties and use in treating diabetic neuropathy.
Lipoamide: Another derivative of thioctic acid, used as a cofactor in enzymatic reactions. Thioctamide is unique in its specific application in nutritional products for liver health, distinguishing it from these similar compounds
Properties
IUPAC Name |
5-(dithiolan-3-yl)pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NOS2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCDDURTIIUXBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046541 | |
Record name | DL-Lipoamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Alfa Aesar MSDS], Solid | |
Record name | Lipoamide | |
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Record name | Lipoamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000962 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
940-69-2, 3206-73-3 | |
Record name | Lipoamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=940-69-2 | |
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Record name | Lipoamide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940692 | |
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Record name | Thioctamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15963 | |
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Record name | lipoamide | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759236 | |
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Record name | 3206-73-3 | |
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Record name | DL-Lipoamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046541 | |
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Record name | 5-(1,2-dithiolan-3-yl)valeramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.159 | |
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Record name | 5-(dithiolan-3-yl)valeramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.737 | |
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Record name | THIOCTIC ACID AMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1GT04827L | |
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Record name | Lipoamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000962 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
126.0 - 129.0 °C | |
Record name | Lipoamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000962 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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